MAO-B Inhibition: Comparative Potency of 2-(3-Hydroxyphenyl)quinoxaline vs. the Parent 2-Phenylquinoxaline
The substitution of the 2-phenylquinoxaline core with a 3-hydroxy group results in a marked, quantifiable reduction in inhibitory potency against human Monoamine Oxidase B (MAO-B). This is a critical differentiator for studies focused on MAO-B modulation where high potency may be undesirable or where off-target effects need to be minimized [1]. In contrast, 2-(3-Hydroxyphenyl)quinoxaline exhibits an IC50 of 17,000 nM, which is over 14-fold less potent than the unsubstituted analog [2].
| Evidence Dimension | Inhibition of human Monoamine Oxidase B (MAO-B) |
|---|---|
| Target Compound Data | IC50 = 1.70E+4 nM (17 µM) |
| Comparator Or Baseline | 2-phenylquinoxaline (IC50 = 1.20E+3 nM, or 1.2 µM) |
| Quantified Difference | Target compound is approximately 14.2-fold less potent than the comparator. |
| Conditions | Assays performed on human recombinant MAO-B. |
Why This Matters
This data point is crucial for researchers who need a lower-potency MAO-B inhibitor to study nuanced signaling pathways or to use as a negative control in comparative studies where the 2-phenylquinoxaline scaffold serves as a more potent starting point.
- [1] BindingDB. Entry for BDBM50450822 (CHEMBL4216610). 2-(3-Hydroxyphenyl)quinoxaline. URL: https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50450822 View Source
- [2] BindingDB. Entry for BDBM50075969 (CHEMBL3415617). 2-phenylquinoxaline. URL: http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50075969 View Source
